1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2S . It is a solid substance and is categorized as a piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 244.29 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Analytical Techniques in Drug Degradation Studies
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride, as part of the flunarizine hydrochloride compound, has been studied for its separation from degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methods are pivotal in analyzing the stability of the compound and ensuring the quality of pharmaceutical formulations (El-Sherbiny et al., 2005).
Synthesis Methods
Research has been conducted on the catalyzed synthesis of flunarizine, a drug that contains this compound in its structure. This includes studies on Fe-catalyzed synthesis and other methods, reflecting the compound's relevance in pharmaceutical manufacturing (Shakhmaev et al., 2016).
Biochemical Interactions and Receptor Studies
The compound's derivatives have been studied for their interactions with adenosine receptors, highlighting its potential in developing highly selective antagonists for therapeutic purposes. These studies are significant for understanding the compound's biochemical interactions and potential pharmacological applications (Borrmann et al., 2009).
Antioxidant Properties
Research has also delved into the antioxidant properties of derivatives containing the this compound fragment. Such studies are vital for identifying potential therapeutic effects against oxidative stress-related disorders (Malík et al., 2017).
Antibacterial Activity
Several studies have explored the antibacterial activities of derivatives, indicating the compound's relevance in developing new antibacterial agents with specific activities against various pathogens. This research is crucial in the ongoing search for novel antibiotics in response to resistant bacterial strains (Qi, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHXMWGJPMEVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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